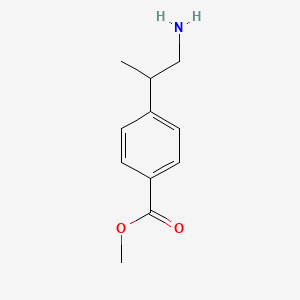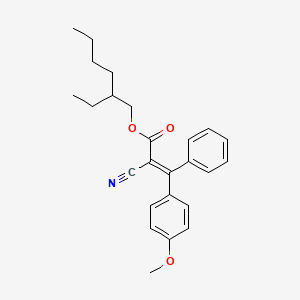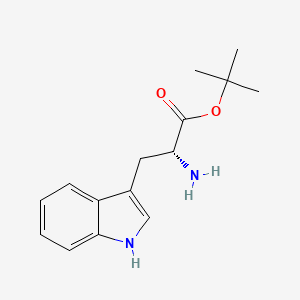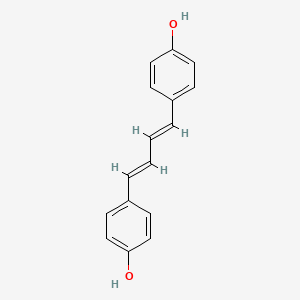![molecular formula C16H18N4OS B12331655 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B12331655.png)
2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline is a heterocyclic compound that contains both an imidazole and a thiazole ring.
準備方法
The synthesis of 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . This reaction can be carried out under mild conditions, typically involving heating the reagent mixture in a suitable solvent such as benzene for 2-4 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and thiazole rings.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
類似化合物との比較
2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline can be compared with other similar compounds such as:
6-Phenylimidazo[2,1-b]thiazole: Known for its antimicrobial properties.
2-(2,4-Dichlorobenzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one: Exhibits significant anticancer activity.
6-(4-Bromophenyl)imidazo[2,1-b]thiazole: Used in the development of new pharmaceuticals.
特性
分子式 |
C16H18N4OS |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]aniline |
InChI |
InChI=1S/C16H18N4OS/c17-14-4-2-1-3-13(14)15-10-20-12(11-22-16(20)18-15)9-19-5-7-21-8-6-19/h1-4,10-11H,5-9,17H2 |
InChIキー |
NMFFOJAKROFEQG-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CSC3=NC(=CN23)C4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Dibenz[b,f]azocin-5(6H)-yl)-3-(dimethylamino)-1-propanone](/img/structure/B12331578.png)







![Imidazo[1,2-c]pyrimidin-3-amine](/img/structure/B12331622.png)
![6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12331630.png)
![2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4alpha,4aalpha,5alpha,5aalpha,6beta,12aalpha)]-](/img/structure/B12331638.png)
![4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxy-phenyl]methylidene]-1-phenyl-pyrazolidine-3,5-dione](/img/structure/B12331651.png)
![3-[20-(2-Carboxyethyl)-22-chloro-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-21,23,24,25-tetraza-22-gallahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-4-yl]propanoic acid](/img/structure/B12331662.png)
